Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate
Description
Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its piperazine ring, which is substituted with tert-butyl and trimethyl groups, making it a unique and versatile molecule.
Properties
IUPAC Name |
tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-8-7-14(10(3)9(2)13-8)11(15)16-12(4,5)6/h8-10,13H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQYEIDFNYVNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C(N1)C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and trimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,5-dimethylpiperazine-1-carboxylate
- Tert-butyl 2,3,4-trimethylpiperazine-1-carboxylate
- Tert-butyl 2,3,5-trimethylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and stability are required .
Biological Activity
Tert-butyl 2,3,5-trimethylpiperazine-1-carboxylate (CAS No. 1936555-43-9) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 228.34 g/mol. The compound features a piperazine ring substituted with tert-butyl and trimethyl groups, which may influence its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound can interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Specifically, studies have shown that piperazine derivatives can modulate the activity of neurotransmitter receptors such as serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of piperazine derivatives. For instance:
- Substituents : The presence of bulky groups like tert-butyl enhances lipophilicity, potentially improving membrane permeability.
- Positioning : The specific positioning of methyl groups on the piperazine ring can affect receptor binding affinity and selectivity.
Antimicrobial Activity
A study focused on piperazine derivatives demonstrated that certain compounds could inhibit bacterial efflux pumps, enhancing the efficacy of existing antibiotics against multidrug-resistant strains. Although this compound itself was not directly tested for antibacterial properties, its structural analogs showed promising results in potentiating antibiotic activity against Escherichia coli .
Neuropharmacological Effects
In neuropharmacology research, compounds similar to this compound were evaluated for their effects on neurotransmitter systems. For example, certain piperazine derivatives have been shown to modulate serotonin receptor activity, which could have implications for treating depression and anxiety disorders .
Biological Activity Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
